2-Ethoxy-4-methylhepta-1,4-dien-3-one
Description
Contextual Framework and Significance in Contemporary Organic Chemistry
2-Ethoxy-4-methylhepta-1,4-dien-3-one belongs to the class of organic compounds known as dienones, which are characterized by a ketone functional group conjugated with two carbon-carbon double bonds. More specifically, it is an α,β-unsaturated ketone, a structural motif of paramount importance in organic synthesis. numberanalytics.com The conjugated system, formed by the overlap of p-orbitals of the carbonyl group and the alkene, results in a unique electronic distribution that dictates the molecule's reactivity. fiveable.me This arrangement creates electrophilic centers at both the carbonyl carbon and the β-carbon, making such compounds versatile precursors for a wide array of chemical transformations. wikipedia.orglibretexts.org
The presence of an ethoxy group at the 2-position and a methyl group at the 4-position introduces additional complexity and potential for stereochemical control in reactions. The significance of compounds like this compound in contemporary organic chemistry lies in their potential as building blocks for the synthesis of more complex molecules, including natural products and pharmaceuticals. numberanalytics.comnumberanalytics.com The reactivity of the dienone system allows for the strategic introduction of new functional groups and the formation of new carbon-carbon bonds, which are fundamental operations in the construction of intricate molecular frameworks. numberanalytics.com
Historical Development of Enone and Dienone Chemistry Relevant to this compound
The study of enones and dienones has a rich history that has profoundly shaped the field of organic chemistry. A cornerstone of enone reactivity is the Michael addition , a reaction discovered by Arthur Michael in 1887, which describes the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgewadirect.comontosight.ai This reaction has become an indispensable tool for the formation of carbon-carbon bonds. numberanalytics.com
Another pivotal development in dienone chemistry is the Nazarov cyclization , first reported by Ivan Nazarov in the 1940s. wikipedia.orgorganicreactions.org This reaction involves the acid-catalyzed electrocyclic ring-closure of a divinyl ketone to form a cyclopentenone. chemeurope.com The Nazarov cyclization has been extensively studied and developed, becoming a powerful method for the synthesis of five-membered rings, which are common motifs in biologically active compounds. illinois.edu
The Pauson-Khand reaction , discovered in the early 1970s, further expanded the synthetic utility of related unsaturated systems. It is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone, often mediated by a cobalt complex. wikipedia.orgtcichemicals.comnih.gov These historical reactions form the bedrock of our understanding of how a compound like this compound might behave and be synthesized.
Current Research Landscape and Outstanding Challenges Concerning this compound
While specific research on this compound is not prominent in the available literature, the broader field of dienone chemistry is an active area of investigation. Current research often focuses on the development of new synthetic methods for the stereoselective and regioselective functionalization of enones and dienones. uic.edu Challenges in this area include controlling the reactivity of the multiple electrophilic sites and developing catalytic, enantioselective transformations. numberanalytics.com
For a molecule like this compound, specific challenges would likely include:
Selective Synthesis: Developing a synthetic route that precisely controls the geometry of the double bonds and installs the ethoxy and methyl groups in a predictable manner.
Regiocontrolled Reactions: Devising reaction conditions that favor nucleophilic attack at one of the electrophilic carbons over the others.
Stereocontrol: For reactions that generate new stereocenters, achieving high levels of diastereoselectivity and enantioselectivity would be a significant hurdle.
Understanding Electronic Effects: Elucidating how the ethoxy and methyl substituents electronically influence the reactivity of the dienone system.
Overcoming these challenges would contribute to the broader goals of dienone chemistry, which include the efficient synthesis of complex molecules and the discovery of new chemical transformations.
Scope and Objectives of Academic Investigation into this compound
A focused academic investigation into this compound would likely encompass several key objectives. The primary goal would be to thoroughly characterize the compound's physical and chemical properties. This would involve developing a reliable synthetic route and then exploring its reactivity in a systematic manner.
Key Research Objectives:
| Objective | Description | Potential Methods |
| Synthesis and Characterization | To develop a reproducible synthesis of this compound and fully characterize its structure. | Aldol (B89426) condensation, Wittig reaction, spectroscopic analysis (NMR, IR, MS). |
| Reactivity Profiling | To investigate the compound's reactivity with a range of nucleophiles and in various pericyclic reactions. | Michael additions, Diels-Alder reactions, Nazarov cyclization attempts. |
| Mechanistic Studies | To understand the mechanisms of its characteristic reactions and the influence of its substituents. | Kinetic studies, computational modeling, isotopic labeling experiments. |
| Synthetic Applications | To explore the use of this compound as a building block in the synthesis of more complex target molecules. | Multi-step synthesis of natural product analogues or other functional molecules. |
By pursuing these objectives, researchers could not only fill the knowledge gap regarding this specific compound but also contribute valuable insights into the fundamental principles of dienone chemistry.
Structure
3D Structure
Properties
CAS No. |
647024-49-5 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-ethoxy-4-methylhepta-1,4-dien-3-one |
InChI |
InChI=1S/C10H16O2/c1-5-7-8(3)10(11)9(4)12-6-2/h7H,4-6H2,1-3H3 |
InChI Key |
JTBUWGJUOKKYBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C)C(=O)C(=C)OCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethoxy 4 Methylhepta 1,4 Dien 3 One
Retrosynthetic Strategies and Key Disconnections for the 2-Ethoxy-4-methylhepta-1,4-dien-3-one Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes. For this compound, a logical primary disconnection is across the C3-C4 bond, which is a common strategy for α,β-unsaturated ketone synthesis. This disconnection simplifies the target molecule into two key synthons: an ethoxyvinyl anion equivalent and a substituted α,β-unsaturated carbonyl species.
A particularly effective strategy for the synthesis of γ-ethoxy dienones involves the reaction of ethoxyvinyl lithium with a 3-ethoxy-enone. tandfonline.comtandfonline.comcapes.gov.br This suggests a key disconnection of the target molecule between the C1-C2 and C3-C4 bonds, leading to ethoxyvinyl lithium and a suitable β-alkoxy-α,β-unsaturated ketone. Further disconnection of the enone precursor would then lead to simpler, commercially available starting materials.
Total Synthesis Approaches to this compound
Based on the retrosynthetic analysis, a plausible total synthesis can be proposed.
Convergent and Divergent Synthetic Routes
A potential synthetic sequence is outlined below:
| Step | Reaction | Reactants | Product | Plausible Conditions |
| 1 | Preparation of Ethoxyvinyl Lithium | Ethyl vinyl ether, t-Butyllithium | Ethoxyvinyl lithium | Dry THF, -78 °C to 0 °C tandfonline.com |
| 2 | Synthesis of the β-ethoxy-α,β-unsaturated ketone precursor | A suitable ketone and triethyl orthoformate | 3-Ethoxy-4-methylhept-2-en-one | Acid catalysis |
| 3 | 1,2-Addition | Ethoxyvinyl lithium, 3-Ethoxy-4-methylhept-2-en-one | Allylic alcohol intermediate | Dry THF, -78 °C tandfonline.comtandfonline.comcapes.gov.br |
| 4 | Dehydration | Allylic alcohol intermediate | This compound | Silica (B1680970) gel chromatography tandfonline.comtandfonline.comcapes.gov.br |
This convergent approach offers flexibility. By modifying the structure of the initial ketone, a variety of analogs of the target dienone could be synthesized, demonstrating a divergent aspect from a common intermediate.
Modular Synthesis Techniques
The proposed synthesis is inherently modular. The ethoxyvinyl lithium and the β-ethoxy-α,β-unsaturated ketone can be considered as distinct modules. This modularity allows for the facile introduction of structural diversity. For instance, different alkoxyvinyl lithium reagents could be employed to introduce alternative substituents at the C2 position. Similarly, a range of β-alkoxy-α,β-unsaturated ketones could be used to vary the substitution pattern on the hepta-1,4-dien-3-one backbone.
Catalytic Methods in the Synthesis of this compound
While the classical synthesis of γ-ethoxy dienones relies on stoichiometric organolithium reagents, modern catalytic methods offer more sustainable and efficient alternatives.
Organocatalytic Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents several opportunities in the synthesis of the target molecule or its precursors. For example, the synthesis of the β-ethoxy-α,β-unsaturated ketone precursor could potentially be achieved through an organocatalytic aldol (B89426) condensation or a related reaction. Chiral primary amines are known to catalyze cascade reactions of enones, which could be adapted for the construction of the dienone framework. capes.gov.br Furthermore, organocatalytic conjugate additions to enones are well-established, providing a pathway to functionalized ketone intermediates that could be further elaborated to the target dienone. tandfonline.com
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis provides a powerful toolkit for the formation of carbon-carbon bonds. While not directly applied in the proposed synthesis, these methods could be employed to construct the carbon skeleton of the target molecule. For instance, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be used to join two smaller fragments to form the heptadienone backbone. mdpi.com
Another relevant transition metal-catalyzed reaction is the isomerization of ynones to conjugated dienones. epfl.chorganic-chemistry.org A hypothetical route could involve the synthesis of an appropriate ynone precursor, which is then isomerized to the desired this compound using a suitable transition metal catalyst. The synthesis of 1,2-diketones from various starting materials under oxidative and non-oxidative conditions has been achieved using transition-metal-catalyzed reactions.
The table below summarizes some potential transition metal-catalyzed reactions that could be explored for the synthesis of the target dienone or its key intermediates.
| Reaction Type | Catalyst | Potential Application | Reference |
| Suzuki Coupling | Palladium complexes | Formation of the C4-C5 bond by coupling a vinyl boronic acid with a vinyl halide. | mdpi.com |
| Heck Reaction | Palladium complexes | Coupling of a vinyl halide with an alkene to form the dienone system. | mdpi.com |
| Ynone Isomerization | Transition metal complexes | Isomerization of a corresponding ynone to the target dienone. | epfl.chorganic-chemistry.org |
Chemo-, Regio-, and Stereoselective Syntheses
The construction of a molecule with multiple functional groups and stereocenters, such as this compound, presents significant challenges in selectivity. A successful synthesis must control chemoselectivity (which functional group reacts), regioselectivity (where the reaction occurs), and stereoselectivity (the spatial arrangement of the atoms).
Chemo- and Regioselectivity:
A direct synthesis of γ-ethoxy dienones, which are structural analogues, involves the reaction of ethoxyvinyl lithium with an appropriate α,β-unsaturated ketone (enone). This reaction must be conducted under carefully controlled conditions to ensure the organolithium reagent adds to the carbonyl group (a 1,2-addition) rather than the β-carbon (a 1,4-conjugate addition). The subsequent step, an acid-catalyzed elimination of water from the resulting allylic alcohol, must be mild enough to avoid hydrolysis of the vinyl ether product. The use of silica gel chromatography has been shown to effectively promote this dehydration while preserving the sensitive enol ether functionality.
Modern approaches to diene synthesis often employ transition-metal catalysis to achieve high levels of selectivity. For instance, palladium-catalyzed cross-coupling reactions are powerful tools for forming the C-C bonds of the diene skeleton. nih.gov A strategy for synthesizing conjugated dienes with high regio- and stereoselectivity involves the palladium-catalyzed cross-coupling of a dienylating reagent derived from the ring-opening of sulfolenes. nih.govnih.gov This method allows for the direct and selective formation of both C=C bonds in the diene system. nih.govnih.gov
Stereoselectivity:
The stereochemistry of the two double bonds in this compound is a critical aspect of its synthesis. Achieving control over the E/Z configuration of substituted alkenes is a persistent challenge in organic synthesis. For conjugated dienes, transition-metal-catalyzed methods have emerged as a primary strategy for stereoselective construction. acs.org Nickel-catalyzed four-component reactions, for example, can assemble polysubstituted 1,3-dienes from simple alkynes and other starting materials with excellent stereoselectivity. acs.org
For the vinyl ether component, stereoselective synthesis can be challenging. However, methods based on the use of vinylbenziodoxolone (VBX) reagents in palladium-catalyzed cross-couplings allow for the synthesis of Z-enol ethers at room temperature. thieme-connect.de Gold-catalyzed cyclization of 1,5-diynes with ketones can also provide access to diversely substituted vinyl ethers under mild conditions, with the potential for regioselectivity control. nih.gov
The table below summarizes some catalytic systems used for achieving selectivity in the synthesis of dienes and vinyl ethers, which are key structural motifs of the target compound.
| Catalyst System | Reaction Type | Selectivity Achieved | Reference |
| Palladium(0) Complexes | Cross-Coupling (from sulfolenes) | High Regio- and Stereoselectivity for dienes | nih.govnih.gov |
| Nickel/Ligand Complexes | Four-Component Alkyne Difunctionalization | Excellent Chemo-, Regio-, and Stereoselectivity | acs.org |
| Palladium/VBX Reagents | Cross-Coupling for Enol Ethers | High Z-Stereoselectivity | thieme-connect.de |
| Gold(I) Catalysts | Diyne-Ketone Cyclization | Regioselectivity for vinyl ethers | nih.gov |
| Rhodium(III) Catalysts | C-H Activation/Addition to Dienes | Uncommon 1,3-Addition Selectivity | acs.org |
Novel Reaction Methodologies for the Preparation of this compound and its Analogues
Modern organic synthesis is continuously driven by the development of novel, more efficient, and versatile reaction methodologies. For a target like this compound, several innovative strategies can be envisioned beyond classical approaches.
Transition Metal-Catalyzed C-H Activation:
A cutting-edge approach involves the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. tcichemicals.com Rhodium(III)-catalyzed C-H bond activation and its subsequent sequential addition across dienes and imines has been developed for the synthesis of complex amines. acs.orgnih.gov This type of strategy, which can achieve uncommon 1,3-addition to dienes, demonstrates the potential for building complex carbon skeletons with high efficiency. acs.org Similarly, manganese(I)-catalyzed C-H activation has been used for the synthesis of linear 1,3-dienes with high regio- and stereoselectivity by coupling substrates like indoles with allenes. acs.org Such methods offer a modular and atom-economical route to the dienone core.
Gold and Palladium Catalysis:
Gold catalysis has become a powerful tool, particularly for reactions involving alkynes and alkenes. Gold(I) catalysts are known to activate C-C multiple bonds towards nucleophilic attack. e-bookshelf.de The intermolecular reaction of vinyl ethers and terminal alkynes, catalyzed by a triazole-gold complex, provides a pathway to functionalized vinyl ethers, which are key intermediates for the target compound. acs.orgacs.orgnih.gov
Palladium catalysis offers a vast toolbox for C-C bond formation. youtube.com The isomerization of alkynones into dienones can be effected by palladium catalysts, providing a direct route to the conjugated dienone system. acs.org Furthermore, palladium(0)-catalyzed difunctionalization of 1,3-dienes allows for the introduction of various functional groups in a single operation, offering a convergent approach to highly substituted alkenes. thieme-connect.de
Carbon-Carbon Bond Activation:
An emerging area in synthesis is the strategic cleavage and formation of carbon-carbon bonds. In 1997, a palladium(0)-catalyzed ring-opening of 4-vinyl cyclic carbonates was reported, which proceeds via β-carbon elimination to form dienones. wikipedia.org This represents a novel disconnection approach where the carbon skeleton is built and then rearranged to achieve the final target, offering unconventional pathways to complex structures. wikipedia.org
The following table highlights some novel catalytic approaches relevant to the synthesis of the target structure.
| Methodology | Catalyst | Transformation | Potential Application | Reference |
| C-H Activation | Rhodium(III) | Sequential C-H addition to dienes | Construction of the substituted diene backbone | acs.orgnih.gov |
| C-H Activation | Manganese(I) | Dienylation via allene (B1206475) coupling | Regio- and stereoselective diene synthesis | acs.org |
| Gold Catalysis | Triazole-Gold(I) | Hydroalkynylation of vinyl ethers | Formation of the ethoxy-vinyl moiety | acs.orgnih.gov |
| Palladium Catalysis | Palladium(0) | Isomerization of alkynones | Direct formation of the dienone system | acs.org |
| C-C Bond Activation | Palladium(0) | Ring-opening of vinyl carbonates | Novel disconnection for dienone synthesis | wikipedia.org |
Sustainable and Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. primescholars.com Applying these principles to the synthesis of this compound involves optimizing every step to minimize waste and energy consumption.
Atom Economy:
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. jocpr.comyoutube.com Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently "greener." nih.gov For instance, a Diels-Alder reaction, which can be 100% atom economical, could be a potential, albeit challenging, route to a precursor of the target molecule. primescholars.com In contrast, classical reactions like the Wittig olefination, while effective, suffer from poor atom economy due to the generation of stoichiometric phosphine (B1218219) oxide waste. Catalytic methods, such as the isomerization of propargyl alcohols to enones, are highly atom-economical as they rearrange existing atoms without adding reagents. nih.gov
Catalysis and Energy Efficiency:
The use of catalysts is a cornerstone of green chemistry. Catalytic reactions reduce the energy required for a transformation and can be used in small amounts, minimizing waste. nih.gov The transition-metal-catalyzed methods discussed previously (using Pd, Au, Rh, Ni, Mn) are prime examples of this principle in action. acs.orgnih.govacs.orgacs.orgacs.org These methods often proceed under milder conditions than stoichiometric alternatives, further reducing energy consumption. nih.gov
Use of Safer Solvents and Renewable Feedstocks:
The choice of solvent is critical to the environmental impact of a synthesis. Ideally, reactions should be conducted in water, supercritical CO2, or other benign solvents. While many organometallic reactions require anhydrous organic solvents, research is ongoing to develop water-tolerant catalytic systems. Another green chemistry goal is the use of renewable feedstocks. While the synthesis of a specific compound like this compound would likely start from petrochemical-derived materials, future green syntheses may look to biomass-derived platform chemicals as starting points.
The application of green chemistry principles to a hypothetical synthesis of the target compound is summarized below.
| Green Chemistry Principle | Application in Synthesis | Benefit |
| Atom Economy | Prioritize addition, isomerization, and catalytic coupling reactions over stoichiometric eliminations or substitutions. nih.govjocpr.com | Minimizes byproduct and waste generation. |
| Catalysis | Employ transition-metal catalysts (e.g., Pd, Au, Rh) for C-C bond formation and functionalization. | Increases reaction efficiency, allows for lower reaction temperatures, and reduces waste. nih.gov |
| Energy Efficiency | Utilize catalytic methods that operate at or near ambient temperature and pressure. | Reduces the overall energy footprint of the synthesis. |
| Safer Solvents | Explore the feasibility of using greener solvents or developing solvent-free reaction conditions. | Reduces environmental impact and improves worker safety. |
| Reduce Derivatives | Design synthetic routes that avoid unnecessary protection and deprotection steps. | Shortens the synthesis, saves reagents, and reduces waste. |
By integrating these advanced synthetic methodologies and adhering to the principles of green chemistry, the synthesis of complex molecules like this compound can be achieved with greater efficiency, selectivity, and environmental responsibility.
Mechanistic Studies on the Reactivity of 2 Ethoxy 4 Methylhepta 1,4 Dien 3 One
Electron Density Distribution and Frontier Molecular Orbital Analysis for 2-Ethoxy-4-methylhepta-1,4-dien-3-one
The electronic character of this compound is fundamentally shaped by the conjugation between the carbonyl group and the two double bonds, as well as the electronic influence of the ethoxy and methyl substituents. Resonance theory and frontier molecular orbital (FMO) analysis are critical tools for predicting its reactivity.
Resonance structures illustrate the delocalization of π-electrons across the dienone system. The electron-withdrawing nature of the carbonyl group polarizes the molecule, creating electrophilic centers at the carbonyl carbon (C3) and the β-carbon (C5). Conversely, the ethoxy group at C2 is a strong π-electron donor, increasing the electron density of the C1=C2 double bond. This push-pull electronic arrangement significantly influences the molecule's reactivity.
FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. fiveable.mewikipedia.org For this compound, the HOMO is expected to have a high coefficient on the terminal C1, influenced by the electron-donating ethoxy group. The LUMO will have large coefficients on the electrophilic sites, primarily the carbonyl carbon (C3) and the β-carbon (C5). rsc.org The relative energies of these orbitals determine the feasibility and nature of pericyclic reactions. fiveable.me In reactions with electrophiles, the HOMO's characteristics will dominate, while in reactions with nucleophiles, the LUMO's properties are key.
Table 1: Predicted Frontier Molecular Orbital (FMO) Properties of this compound
| Molecular Orbital | Key Contributing Atomic Orbitals (Predicted) | Predicted Energy Level | Implications for Reactivity |
| HOMO | High coefficient on C1 and C4 | Relatively High | Nucleophilic character at C1; dictates reactivity as a diene in normal-electron-demand Diels-Alder reactions. |
| LUMO | High coefficient on C3 and C5 | Relatively Low | Electrophilic sites for nucleophilic attack (1,2- and 1,4-addition). Dictates reactivity as a dienophile in inverse-electron-demand Diels-Alder reactions. |
Addition Reactions Across the Dienone System
The conjugated system of this compound presents multiple sites for addition reactions, with the outcome being highly dependent on the nature of the reagent and reaction conditions.
Nucleophilic attack on α,β-unsaturated carbonyl compounds can occur via two primary pathways: direct 1,2-addition to the carbonyl carbon or conjugate 1,4-addition (Michael addition) to the β-carbon. rsc.org In the case of this compound, the system is extended, allowing for potential 1,6-addition as well. The regioselectivity is often governed by the Hard and Soft Acids and Bases (HSAB) principle. "Hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to favor 1,2-addition at the hard electrophilic carbonyl carbon. In contrast, "soft" nucleophiles (e.g., cuprates, thiolates, enamines) preferentially undergo 1,4- or 1,6-conjugate addition at the softer electrophilic β-carbon (C5). wikipedia.org
Electrophilic addition, such as the addition of halogens or protic acids, would likely be directed by the electron-donating ethoxy group. The C1=C2 double bond is activated towards electrophiles, with the initial attack predicted to occur at C1, leading to a stabilized carbocation at C2 via resonance with the oxygen lone pair. The subsequent addition of the nucleophile would complete the reaction. youtube.com
The Michael addition is a conjugate 1,4-addition of a soft nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.org For this compound, the primary site for Michael-type additions is the C4=C5 double bond. A soft nucleophile would attack the C5 position, leading to the formation of an enolate intermediate which is then protonated.
The stereochemical outcome of this addition is influenced by the existing stereocenter (if any) and the steric environment around the C4=C5 bond. libretexts.org The approach of the nucleophile will generally occur from the less sterically hindered face of the molecule. If a chiral catalyst or auxiliary is employed, high levels of diastereoselectivity and enantioselectivity can be achieved. rsc.orgrsc.org The geometry of the enolate intermediate and the conditions of its subsequent protonation will determine the final stereochemistry of the product. libretexts.org
Table 2: Predicted Regioselectivity of Addition Reactions
| Reagent Type | Predicted Major Product | Reaction Type | Rationale |
| Hard Nucleophile (e.g., CH₃Li) | 1,2-Adduct | Direct Addition | Attack at the hard electrophilic carbonyl carbon (C3). |
| Soft Nucleophile (e.g., (CH₃)₂CuLi) | 1,4-Adduct | Michael Addition | Attack at the soft electrophilic β-carbon (C5). wikipedia.org |
| Electrophile (e.g., HBr) | Adduct at C1-C2 | Electrophilic Addition | Protonation at C1 to form a resonance-stabilized carbocation at C2. youtube.com |
Cycloaddition Reactions Involving this compound
The dienone structure allows this molecule to participate in various cycloaddition reactions, acting as either the 4π or 2π component, depending on the reaction partner.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. sigmaaldrich.comlibretexts.org this compound, with its conjugated diene system (C1-C4), is well-suited to act as the 4π component. The electron-donating ethoxy group at C2 and the methyl group at C4 make it an electron-rich diene. vanderbilt.edu
Consequently, it is expected to react most efficiently with electron-poor dienophiles (e.g., maleic anhydride, acrylates, quinones) in a normal-electron-demand Diels-Alder reaction. libretexts.orgorganic-chemistry.org The regioselectivity of the addition can be predicted by considering the electronic effects of the substituents. vanderbilt.edu The stereochemistry of the reaction is concerted and suprafacial, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org Furthermore, the reaction is expected to favor the endo product due to stabilizing secondary orbital interactions in the transition state.
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are common reactions for α,β-unsaturated ketones. wikipedia.org Upon irradiation with UV light, the enone portion (specifically the C4=C5 double bond) can be excited to a triplet state. This excited state can then react with an alkene in a stepwise manner through a diradical intermediate to form a cyclobutane (B1203170) ring. organicreactions.orgnih.gov Due to the stepwise mechanism, the stereochemistry of the alkene may not be fully retained in the product. illinois.edu The ethoxy-substituted C1=C2 double bond, being a vinyl ether, could also potentially undergo [2+2] cycloaddition with ketenes. acs.org
[3+2] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions involve a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org The double bonds in this compound can act as dipolarophiles. For instance, reaction with a 1,3-dipole such as an azide (B81097) or a nitrile oxide would be expected to yield a five-membered heterocycle. uchicago.edulibretexts.org The regioselectivity of the cycloaddition is governed by the FMO energies of the dipole and the dipolarophile. organic-chemistry.org The reaction with the more electron-poor C4=C5 double bond is likely to be more favorable with common, electron-rich 1,3-dipoles.
Table 3: Predicted Cycloaddition Reactivity
| Reaction Type | Role of the Dienone | Typical Reaction Partner | Predicted Outcome |
| Diels-Alder | Electron-rich Diene | Electron-deficient Alkenes | Six-membered ring, endo selectivity favored. libretexts.org |
| Photochemical [2+2] | Enone (2π component) | Alkenes | Cyclobutane ring formation via a diradical intermediate. wikipedia.org |
| 1,3-Dipolar [3+2] | Dipolarophile | 1,3-Dipoles (e.g., Azides) | Five-membered heterocycle formation. organic-chemistry.org |
Rearrangement Reactions and Sigmatropic Shifts of this compound Derivatives
The unique structural framework of this compound, which contains a 1,4-diene-like system integrated with a vinyl ether and a ketone, makes its derivatives susceptible to a variety of rearrangement reactions, particularly sigmatropic shifts. These reactions are thermally or photochemically induced intramolecular processes where a sigma-bonded atom or group migrates across a π-electron system. libretexts.org
A prominent sigmatropic rearrangement applicable to derivatives of this compound is the cornell.educornell.edu-sigmatropic rearrangement, which includes the well-known Cope and Claisen rearrangements. libretexts.org The general classification of these reactions is determined by the number of atoms in the interacting systems. wikipedia.org
In a hypothetical scenario, a derivative of this compound that possesses an additional vinyl group at a suitable position could undergo a Cope-type rearrangement. More directly relevant, however, is the potential for Claisen-type rearrangements in derivatives where the ethoxy group is replaced by an allyl ether. Such a rearrangement would involve the cornell.educornell.edu-sigmatropic shift of the allyl group, leading to a new C-C bond and the formation of a γ,δ-unsaturated carbonyl compound.
The stereochemical outcome of these sigmatropic rearrangements is highly predictable and is governed by the Woodward-Hoffmann rules, which dictate whether the shift occurs in a suprafacial or antarafacial manner. wikipedia.orgstereoelectronics.org For a thermally allowed cornell.educornell.edu-sigmatropic rearrangement, a chair-like transition state is typically favored, which allows for a suprafacial-suprafacial interaction. libretexts.org This has significant implications for the stereochemistry of the final product, as the geometry of the starting double bonds dictates the relative stereochemistry of the newly formed chiral centers.
Another class of sigmatropic shifts that could be envisaged for derivatives of this dienone are acs.orgresearchgate.net-hydrogen shifts. libretexts.org If a substituent on the terminal methyl group of the heptadiene chain were to be isomerized to create a conjugated triene system, a acs.orgresearchgate.net-hydrogen shift could occur under thermal conditions. According to frontier molecular orbital (FMO) theory, a thermal acs.orgresearchgate.net-hydrogen shift is a suprafacial process. stereoelectronics.org
The table below summarizes potential sigmatropic rearrangements for hypothetical derivatives of this compound.
| Derivative Structure | Reaction Type | Conditions | Expected Product |
| Allyl ether derivative | cornell.educornell.edu Claisen Rearrangement | Thermal | γ,δ-Unsaturated carbonyl compound |
| Substituted 1,5-diene derivative | cornell.educornell.edu Cope Rearrangement | Thermal | Isomeric 1,5-diene |
| Conjugated triene derivative | acs.orgresearchgate.net Hydrogen Shift | Thermal | Isomeric conjugated triene |
Photochemical and Photophysical Reactivity of the this compound Chromophore
The chromophore of this compound, characterized by a cross-conjugated dienone system incorporating a vinyl ether, is expected to exhibit rich and complex photochemical and photophysical behavior. youtube.com The presence of both carbonyl and vinyl ether moieties suggests the possibility of multiple competing photoreactions upon excitation. acs.orgphotonics.ru
The photophysical properties are dictated by the electronic transitions accessible upon absorption of light. The carbonyl group gives rise to a weak n→π* transition at longer wavelengths and a strong π→π* transition at shorter wavelengths. The conjugated diene and vinyl ether components contribute to the π→π* transitions. The presence of electron-donating substituents, such as the ethoxy group, typically results in a red shift of the absorption maxima. photonics.ru
Upon photoexcitation, the molecule is promoted to an excited singlet state (S1). From the S1 state, it can undergo several processes: fluorescence back to the ground state (S0), conversion to a product, or intersystem crossing (ISC) to the triplet state (T1). photonics.ru Dienones are known to undergo efficient ISC to the triplet state. photonics.ru The triplet state is typically longer-lived and can also lead to photochemical reactions. acs.org
Potential photochemical reactions for the this compound chromophore include:
(E/Z) Isomerization: The double bonds within the dienone system can undergo isomerization around the C=C bonds upon photoexcitation, particularly through the triplet state. rsc.org
[2+2] Cycloaddition: Intramolecular or intermolecular [2+2] photocycloaddition reactions are a common feature of dienones, leading to the formation of cyclobutane rings. photonics.ru
Hydrogen Abstraction: The excited carbonyl group can abstract a hydrogen atom from a suitable donor, either intramolecularly or from the solvent, leading to the formation of a ketyl radical.
The table below presents hypothetical photophysical data for this compound based on typical values for similar dienone and vinyl ether systems. cornell.eduphotonics.ru
| Property | Hypothetical Value | Notes |
| Absorption Maxima (λmax) | ~230 nm (π→π), ~320 nm (n→π) | In a non-polar solvent. |
| Molar Absorptivity (ε) | High for π→π, Low for n→π | |
| Fluorescence Quantum Yield (Φf) | Low (<0.05) | Efficient intersystem crossing is expected. cornell.edu |
| Triplet State Lifetime (τT) | 0.1 - 50 µs | Dependent on solvent and concentration. photonics.ru |
| Triplet Energy (ET) | ~60-70 kcal/mol | Estimated based on related dienones. rsc.org |
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction chemistry of this compound is dictated by the reactivity of its key functional groups: the conjugated double bonds, the electron-rich vinyl ether, and the carbonyl group.
Oxidation:
The double bonds in the dienone system are susceptible to oxidative cleavage. The vinyl ether moiety is particularly electron-rich and thus prone to oxidation. Strong oxidizing agents like ozone (O3) or potassium permanganate (B83412) (KMnO4) would likely lead to the cleavage of the double bonds, yielding smaller carboxylic acids and ketones.
More selective oxidation can be achieved with milder reagents. For instance, epoxidation of the double bonds could be accomplished using peroxy acids like m-chloroperbenzoic acid (m-CPBA). The electron-rich double bond of the vinyl ether would be expected to be more reactive towards epoxidation than the other double bond. Visible light-mediated photooxidative degradation using radical initiators has also been shown to be effective for poly(vinyl ethers), suggesting a potential pathway for the selective oxidation of the vinyl ether portion of the molecule. rsc.org
Reduction:
The reduction of this compound can target either the carbonyl group or the carbon-carbon double bonds, depending on the reducing agent and reaction conditions.
Reduction of the Carbonyl Group: Selective reduction of the ketone to the corresponding alcohol, 2-ethoxy-4-methylhepta-1,4-dien-3-ol, can be achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).
Reduction of the Conjugated System: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) would likely reduce both the double bonds and the carbonyl group, leading to the saturated alcohol, 1-ethoxy-4-methylheptan-3-ol.
Conjugate Reduction: A 1,4-conjugate reduction of the α,β-unsaturated ketone portion of the molecule could potentially be achieved using specific reagents like lithium in liquid ammonia (B1221849) (Birch reduction conditions), which would reduce the double bond conjugated to the carbonyl group.
The table below outlines potential oxidation and reduction reactions for this compound.
| Reaction Type | Reagent | Expected Major Product |
| Oxidation | ||
| Epoxidation | m-CPBA | Epoxide at the vinyl ether double bond |
| Oxidative Cleavage | O3, then Zn/H2O | Smaller ketones and carboxylic acids |
| Reduction | ||
| Carbonyl Reduction | NaBH4 | 2-Ethoxy-4-methylhepta-1,4-dien-3-ol |
| Catalytic Hydrogenation | H2, Pd/C | 1-Ethoxy-4-methylheptan-3-ol |
| Conjugate Reduction | Li, NH3 | 2-Ethoxy-4-methylhept-1-en-3-one |
Computational and Theoretical Investigations of 2 Ethoxy 4 Methylhepta 1,4 Dien 3 One
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule like 2-Ethoxy-4-methylhepta-1,4-dien-3-one . These methods, such as Density Functional Theory (DFT) and ab initio calculations, would provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.
Table 4.1: Hypothetical Electronic Structure Data for this compound (Note: The following data is illustrative and not based on actual calculations for the specified compound.)
| Parameter | Calculated Value (Illustrative) | Method (Example) |
|---|---|---|
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d) |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-31G(d) |
| Dipole Moment | 3.2 D | DFT/B3LYP/6-31G(d) |
Conformational Analysis and Potential Energy Surfaces of this compound
The presence of several single bonds in This compound allows for multiple conformations. Conformational analysis is essential to identify the most stable three-dimensional structures of the molecule. Computational methods can be used to generate a potential energy surface (PES) by systematically rotating the rotatable bonds and calculating the corresponding energy. ethz.chlibretexts.org
For this compound, key rotations would occur around the C-O bond of the ethoxy group and the C-C single bonds within the heptadiene chain. The resulting PES would reveal the global minimum energy conformation and the energy barriers between different conformers. cwu.edu Such studies are crucial as the conformation of a molecule can significantly impact its biological activity and physical properties.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations could be employed to study the behavior of This compound over time, both in isolation and in the presence of other molecules, such as a solvent or a biological receptor. nih.gov MD simulations provide a dynamic picture of the molecule's flexibility and its intermolecular interactions.
These simulations would be particularly insightful for understanding how the ethoxy and methyl groups influence the molecule's interactions with its environment. For instance, the oxygen atom of the ethoxy group and the carbonyl group can act as hydrogen bond acceptors, which would be a key factor in its solvation and potential biological interactions.
Computational Prediction of Spectroscopic Parameters for Structural Assignment (e.g., NMR, IR, UV-Vis)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts of This compound . These predictions, when compared with experimental spectra, can confirm the compound's structure. For example, the chemical shifts of the protons on the ethoxy group would be distinct from those on the heptadiene chain.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. Key predicted peaks would include the C=O stretching frequency of the ketone and the C=C stretching frequencies of the diene system.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The conjugated π-system of the dienone would be expected to give rise to characteristic absorptions in the UV region.
Table 4.2: Hypothetical Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and not based on actual calculations for the specified compound.)
| Spectrum | Key Predicted Feature | Predicted Value (Illustrative) |
|---|---|---|
| ¹H NMR | Chemical Shift (CH₂ of ethoxy) | δ 3.9 ppm |
| ¹³C NMR | Chemical Shift (C=O of ketone) | δ 195 ppm |
| IR | Vibrational Frequency (C=O stretch) | 1680 cm⁻¹ |
Theoretical Elucidation of Reaction Mechanisms and Transition States Involving this compound
Theoretical methods can be used to investigate the mechanisms of chemical reactions involving This compound . As an α,β-unsaturated ketone, it is susceptible to nucleophilic attack at the β-carbon (Michael addition) or at the carbonyl carbon. mdpi.com
Computational studies could map out the reaction pathways for such reactions, identifying the structures and energies of transition states and intermediates. This would provide a detailed understanding of the reaction kinetics and thermodynamics, which is invaluable for designing synthetic routes and predicting reaction outcomes.
Spectroscopic Characterization for Structural Elucidation of 2 Ethoxy 4 Methylhepta 1,4 Dien 3 One and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 2-Ethoxy-4-methylhepta-1,4-dien-3-one. emerypharma.com It provides critical information about the chemical environment, connectivity, and spatial arrangement of atoms.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial insights into the molecule's structure. The ¹H NMR spectrum would reveal the number of different types of protons and their immediate electronic environment, while ¹³C NMR would identify the various carbon environments, including the carbonyl carbon and olefinic carbons.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and understanding the intricate connectivity and spatial relationships within the molecule. emerypharma.comauremn.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. emerypharma.com For this compound, COSY would show correlations between the ethoxy protons (CH₂ and CH₃), between the olefinic protons, and between the protons of the methyl group at the C4 position and the adjacent olefinic proton.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is invaluable for assigning the proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over 2-3 bonds) between carbon and proton atoms. This is crucial for identifying the connectivity of quaternary carbons and piecing together the carbon skeleton. For instance, it would show correlations from the methyl protons at C4 to the C3 (carbonyl), C4, and C5 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry, such as the E/Z configuration of the double bonds.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This data is hypothetical and based on typical chemical shifts for similar functional groups.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from ¹H at this position) |
| 1 (CH₂) | ~4.0 (q) | ~65 | C2, O-CH₂ |
| 1' (CH₃) | ~1.3 (t) | ~14 | C1 |
| 2 (CH) | ~5.5 (s) | ~110 | C1, C3, C4 |
| 3 (C=O) | - | ~195 | - |
| 4 (C) | - | ~140 | - |
| 4-CH₃ | ~2.0 (s) | ~20 | C3, C4, C5 |
| 5 (CH) | ~6.2 (q) | ~135 | C3, C4, 4-CH₃, C6 |
| 6 (CH₂) | ~2.2 (quint) | ~25 | C4, C5, C7 |
| 7 (CH₃) | ~1.1 (t) | ~12 | C5, C6 |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the determination of the molecular formula with high accuracy. pnnl.gov For this compound (C₁₀H₁₆O₂), the expected exact mass would be calculated and compared to the experimental value.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), offers structural insights by breaking the molecule into smaller, charged fragments. The fragmentation of α,β-unsaturated ketones is a well-studied process. acs.orgnih.govresearchgate.net Common fragmentation pathways for this compound would likely involve:
Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group is a common fragmentation pattern for ketones. youtube.com This could lead to the loss of the ethyl group or the propenyl group attached to the carbonyl.
McLafferty Rearrangement: This rearrangement can occur if there is a gamma-hydrogen available for transfer to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. youtube.com
Cleavage of the ethoxy group: Loss of an ethoxy radical or ethylene (B1197577) from the ether linkage.
Table 2: Predicted HRMS Fragmentation Data for this compound This data is hypothetical and based on known fragmentation patterns of α,β-unsaturated ketones.
| m/z (Fragment Ion) | Possible Structure/Identity | Fragmentation Pathway |
| [M-C₂H₅]⁺ | Loss of ethyl group | Alpha-cleavage |
| [M-OC₂H₅]⁺ | Loss of ethoxy radical | Cleavage at ether bond |
| [M-C₃H₅]⁺ | Loss of propenyl group | Alpha-cleavage |
| C₅H₅O⁺ | Acylium ion | Cleavage at C2-C3 bond |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They are excellent for identifying the functional groups present.
In the IR spectrum of this compound, the most prominent absorption would be the C=O stretch of the conjugated ketone. Due to conjugation, this peak is expected at a lower wavenumber (around 1650-1700 cm⁻¹) compared to a simple ketone. libretexts.org Other characteristic peaks would include:
C=C stretching vibrations for the two double bonds in the 1600-1650 cm⁻¹ region.
C-O stretching for the ether linkage around 1050-1150 cm⁻¹.
C-H stretching vibrations for the sp² and sp³ hybridized carbons.
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov Therefore, the C=C double bond stretches would likely show strong signals in the Raman spectrum. The principle of mutual exclusion, which applies to molecules with a center of symmetry, states that vibrations that are Raman active are IR inactive, and vice versa. youtube.com While this compound does not possess a center of symmetry, the relative intensities of the peaks in the IR and Raman spectra can still provide valuable structural information.
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound This data is hypothetical and based on typical vibrational frequencies for the functional groups.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| C=O Stretch (conjugated ketone) | 1665 | Medium |
| C=C Stretch (conjugated) | 1620 | Strong |
| C-O Stretch (ether) | 1100 | Weak |
| sp² C-H Stretch | 3050 | Medium |
| sp³ C-H Stretch | 2950-2850 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. libretexts.orgpressbooks.pub The conjugated diene-one system in this compound is a chromophore that will absorb UV light. The primary electronic transition of interest is the π → π* transition of the conjugated system, which is expected to result in a strong absorption band. The n → π* transition of the carbonyl group will also be present but is typically much weaker.
The extent of conjugation significantly influences the wavelength of maximum absorption (λ_max). utoronto.ca The presence of the dienone system will shift the λ_max to a longer wavelength compared to a simple enone or diene. The specific value of λ_max can be influenced by the solvent and the specific substitution pattern on the chromophore. For dienones, the λ_max for the π → π* transition is typically in the range of 220-280 nm. researchgate.netresearchgate.net
Table 4: Predicted UV-Vis Absorption Data for this compound in Ethanol This data is hypothetical and based on typical values for similar conjugated systems.
| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |
| π → π | ~250 | ~10,000 - 20,000 |
| n → π | ~320 | ~50 - 100 |
X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be grown. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of this compound.
While no specific crystal structure for this compound is publicly available, studies on related dienone compounds, often as ligands in metal complexes, demonstrate the power of this technique. researchgate.netresearchgate.netlafayette.edu For the title compound, X-ray diffraction would definitively establish the planarity of the conjugated system and the conformation of the ethoxy and heptadiene moieties.
Table 5: Hypothetical Key Structural Parameters from X-ray Crystallography for this compound This data is hypothetical and based on expected values for the structure.
| Parameter | Predicted Value |
| C3=O Bond Length | ~1.23 Å |
| C2=C4 Bond Length | ~1.34 Å |
| C4=C5 Bond Length | ~1.35 Å |
| C2-C3 Bond Angle | ~120° |
| C4-C5-C6 Bond Angle | ~122° |
| Dihedral Angle (C2-C3-C4-C5) | ~180° (for s-trans conformation) |
Derivatization and Functionalization of 2 Ethoxy 4 Methylhepta 1,4 Dien 3 One
Synthesis of Structurally Modified Analogues of 2-Ethoxy-4-methylhepta-1,4-dien-3-one
The synthesis of structurally modified analogues of this compound can be achieved through various synthetic strategies targeting different parts of the molecule. Modifications can be introduced at the dienone core, the ethyl group of the ethoxy moiety, or the methyl group at the C4 position.
One common approach involves the modification of the starting materials used in the synthesis of the parent compound. For instance, by employing different alkoxides during the synthetic sequence, a variety of alkoxy analogues can be produced. Similarly, variations in the Grignard reagent or other organometallic precursors can lead to diverse substitutions at other positions of the heptadiene backbone.
Another key strategy is the post-synthetic modification of the this compound core. This can involve reactions such as nucleophilic addition to the carbonyl group or conjugate additions to the dienone system. For example, the reaction with primary or secondary amines can yield enaminone derivatives.
| Modification Site | Synthetic Approach | Resulting Analogue Type |
| Ethoxy Group | Variation of alcohol in synthesis | Alkoxy-modified analogues |
| Dienone System | Nucleophilic addition | Substituted heptenone derivatives |
| Methyl Group | Functionalization via radical reactions | C4-functionalized analogues |
Regioselective and Stereoselective Functionalization of the Dienone System
The dienone system in this compound is the most reactive part of the molecule and offers rich chemistry for regioselective and stereoselective functionalization. The presence of two double bonds and a carbonyl group allows for a variety of transformations, including 1,2-, 1,4-, and 1,6-additions. The outcome of these reactions is highly dependent on the nature of the nucleophile, the catalyst, and the reaction conditions. rsc.org
For instance, soft nucleophiles, such as organocuprates, typically favor 1,6-conjugate addition, leading to functionalization at the terminal position of the diene. In contrast, hard nucleophiles, like organolithium reagents, tend to add directly to the carbonyl group (1,2-addition). The use of Lewis acids can further influence the regioselectivity by coordinating to the carbonyl oxygen and activating the dienone system for nucleophilic attack. nih.gov
Stereoselective functionalization can be achieved by employing chiral catalysts or auxiliaries. For example, asymmetric Michael additions of carbon or heteroatom nucleophiles to the dienone system can be catalyzed by chiral organocatalysts, leading to the formation of enantioenriched products. researchgate.net The dienone-phenol rearrangement is another potential reaction pathway for steroidal 1,4-dien-3-ones, although its applicability here would depend on the specific substitution pattern. nih.gov
| Reaction Type | Reagent/Catalyst | Favored Position of Attack | Reference |
| 1,6-Conjugate Addition | Organocuprates | C5 | rsc.org |
| 1,4-Conjugate Addition | Thiolates, Amines | C3 | nih.gov |
| 1,2-Addition | Organolithium reagents | C1 (Carbonyl Carbon) | nih.gov |
| Asymmetric Michael Addition | Chiral Organocatalysts | C3 or C5 | researchgate.net |
Preparation of Libraries of this compound Derivatives for Structure-Reactivity Studies
The systematic synthesis of a library of derivatives based on the this compound scaffold is a powerful approach for conducting structure-reactivity relationship (SRR) studies. chemrxiv.org Such libraries allow for the exploration of how modifications at different positions of the molecule influence its chemical reactivity and properties.
The generation of these libraries often employs combinatorial chemistry principles and automated synthesis platforms. vapourtec.compharmaron.com A diversity-oriented synthesis strategy can be employed to generate a wide range of structurally diverse analogues. researchgate.netnih.gov This can be achieved by reacting the parent compound with a variety of building blocks, each introducing a specific functional group or structural motif. For example, a library of amide derivatives could be prepared by reacting a functionalized amine with an activated carboxylic acid derivative of the parent scaffold.
The resulting library of compounds can then be screened for their reactivity in a specific chemical transformation. By correlating the observed reactivity with the structural features of each derivative, a comprehensive SRR can be established. This information is invaluable for the rational design of new compounds with tailored reactivity profiles.
| Library Type | Synthetic Strategy | Purpose | Reference |
| Alkoxy-varied Library | Parallel synthesis with different alcohols | Investigate electronic effects of the alkoxy group on dienone reactivity. | nih.gov |
| C4-Substituted Library | Multi-step synthesis involving functionalization of the methyl group | Probe steric and electronic effects at the C4 position on conjugate additions. | nih.gov |
| Dienone Adduct Library | Reaction with a diverse set of nucleophiles | Explore the scope and regioselectivity of nucleophilic additions. | researchgate.net |
Application of Orthogonal and Bioorthogonal Chemistry to this compound Scaffolds
The principles of orthogonal and bioorthogonal chemistry can be applied to the this compound scaffold to enable highly selective chemical modifications in complex environments. acs.orgnih.gov Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govreading.ac.uk
The dienone functionality within this compound can serve as a handle for bioorthogonal ligation reactions. For example, the α,β-unsaturated ketone moiety can undergo Michael addition with specific nucleophiles. nih.gov By incorporating a bioorthogonally reactive group, such as an azide (B81097) or an alkyne, into a derivative of this compound, it can be selectively labeled or conjugated to other molecules bearing the complementary reactive partner. nih.gov
One potential application is the inverse-electron-demand Diels-Alder (iEDDA) reaction, which is one of the fastest bioorthogonal reactions. researchgate.netethz.ch A derivative of this compound could be functionalized with a strained alkene or alkyne to act as a dienophile for reaction with a tetrazine-containing molecule. This would allow for the specific and rapid formation of a covalent linkage under mild, physiological conditions.
| Bioorthogonal Reaction | Required Functional Group on Scaffold | Reaction Partner | Key Features | Reference |
| Michael Addition | α,β-Unsaturated Ketone | Thiol-containing biomolecules | Covalent modification of cysteine residues. | nih.gov |
| Oxime/Hydrazone Ligation | Ketone/Aldehyde | Aminooxy/Hydrazine derivatives | Forms stable oxime or hydrazone linkages. | acs.org |
| Inverse-Electron-Demand Diels-Alder | Dienophile (e.g., strained alkyne) | Tetrazine | Very fast reaction kinetics, high selectivity. | researchgate.netethz.ch |
Applications of this compound and its Analogs in Advanced Organic Synthesis
Analytical Methodologies for 2 Ethoxy 4 Methylhepta 1,4 Dien 3 One in Research Settings
Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC, SFC)
Chromatographic methods are the cornerstone for separating "2-Ethoxy-4-methylhepta-1,4-dien-3-one" from starting materials, byproducts, and other impurities, enabling both purity determination and quantitative measurement.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of α,β-unsaturated ketones. nih.gov Due to the nonpolar nature of the hepta-1,4-dien-3-one backbone and the presence of the ethoxy group, reversed-phase HPLC (RP-HPLC) is typically the method of choice. A C18 or C8 stationary phase would provide sufficient retention and separation. The mobile phase would likely consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) to ensure adequate resolution from both more polar and less polar impurities. Detection is commonly achieved using a UV detector, as the conjugated π-system of the dienone provides strong absorbance, likely in the 220-280 nm range. nih.gov
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like "this compound". cdnsciencepub.com A non-polar or medium-polarity capillary column, such as one coated with a 5% phenyl polysiloxane stationary phase, would be effective. nih.gov Temperature programming is essential to ensure the elution of the compound as a sharp peak without thermal decomposition. cdnsciencepub.com Flame Ionization Detection (FID) is a common choice for quantitative analysis due to its high sensitivity and wide linear range for organic compounds.
Supercritical Fluid Chromatography (SFC) presents a green alternative to normal-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent like methanol. While specific applications for this compound are not documented, SFC is effective for the separation of isomers and structurally related compounds, suggesting its potential for analyzing geometric isomers (E/Z) of "this compound".
Table 1: Representative Chromatographic Conditions for Analysis of α,β-Unsaturated Ketones
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV-Vis (254 nm) | Purity, Quantitative Analysis |
| GC | 5% Phenyl Polysiloxane | Helium | FID, MS | Purity, Isomer Ratio, Quantitative Analysis |
| SFC | Chiral or Achiral Packed Columns | Supercritical CO₂ with Methanol Modifier | UV-Vis | Enantiomeric or Diastereomeric Separation |
Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS/MS, GC-FID)
For the analysis of "this compound" within complex matrices, such as reaction mixtures or biological samples, hyphenated techniques that couple the separation power of chromatography with the specificity of mass spectrometry are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both identifying and quantifying the target compound. nih.govresearchgate.net Following GC separation, the compound is ionized, typically by electron ionization (EI). The resulting mass spectrum will exhibit a molecular ion peak corresponding to the compound's molecular weight, as well as a characteristic fragmentation pattern. Key fragmentation pathways for α,β-unsaturated ketones often involve the loss of CO, alkyl radicals, and rearrangements like the McLafferty rearrangement. For "this compound", characteristic fragments would be expected from the cleavage of the ethoxy group and the alkyl chain. In complex environmental matrices, tandem mass spectrometry (GC-MS/MS) can significantly enhance detection and identification by reducing matrix interferences. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly useful for less volatile compounds or for samples requiring minimal preparation. nih.gov Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization sources. nih.govacs.org For carbonyl compounds, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can enhance ionization efficiency and chromatographic retention. nih.govlongdom.orglongdom.org The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), providing high selectivity and sensitivity for quantitative studies by monitoring specific parent-to-daughter ion transitions.
Gas Chromatography with Flame Ionization Detection (GC-FID) , as mentioned previously, is a robust and reliable method for quantification, especially when the identity of the compound is already confirmed. cdnsciencepub.com Its response is directly proportional to the mass of carbon, making it a valuable tool for determining the concentration of "this compound" in a sample when combined with an appropriate internal standard.
Table 2: Hyphenated Techniques and Expected Mass Spectrometry Data
| Technique | Ionization Method | Expected Key Fragments/Transitions | Primary Application |
| GC-MS | Electron Ionization (EI) | Molecular Ion (M+), [M-CO]+, fragments from alkyl and ethoxy loss | Identification and Quantification in Volatile Matrices |
| LC-MS/MS | ESI or APCI | [M+H]+ or [M-H]-, specific parent-daughter transitions | Quantification in Complex Liquid Matrices |
| GC-FID | Not Applicable | Not Applicable | Routine Quantitative Analysis |
Spectroscopic Methods for Reaction Monitoring and Kinetic Studies (e.g., UV-Vis, IR, NMR in situ)
Spectroscopic techniques are invaluable for real-time monitoring of the formation or consumption of "this compound" in a reaction vessel, providing crucial kinetic data.
UV-Visible Spectroscopy (UV-Vis) can be used to monitor reactions involving changes in conjugation. The α,β-unsaturated ketone chromophore in "this compound" will have a characteristic π-π* absorption. nih.gov The progress of a reaction that either forms or consumes this conjugated system can be followed by measuring the change in absorbance at the wavelength of maximum absorption (λmax).
Infrared Spectroscopy (IR) , particularly with attenuated total reflectance (ATR) probes, allows for in-situ reaction monitoring. The key vibrational band to monitor would be the C=O stretch of the ketone, which is expected around 1650-1680 cm⁻¹ due to conjugation. The disappearance of reactant peaks or the appearance of the product's characteristic peaks can be tracked over time. cdnsciencepub.com
In situ Nuclear Magnetic Resonance (NMR) Spectroscopy offers the most detailed insights into reaction mechanisms and kinetics. researchgate.netrsc.org By placing an NMR tube directly in the spectrometer and initiating the reaction within it, the transformation of reactants to products can be observed in real-time. Specific proton (¹H) or carbon (¹³C) signals for "this compound", such as the vinyl protons or the carbonyl carbon, can be integrated to determine their concentration as a function of time. This allows for the identification of intermediates and the elucidation of reaction pathways. rsc.org
Table 3: Spectroscopic Fingerprints for "this compound"
| Spectroscopy | Expected Signal/Band | Application in Reaction Monitoring |
| UV-Vis | π-π* transition (approx. 220-280 nm) | Monitoring changes in the conjugated system |
| IR | C=O stretch (approx. 1650-1680 cm⁻¹) | Tracking the formation/consumption of the ketone |
| ¹H NMR | Vinyl protons (δ 5.0-7.0 ppm), Ethoxy group (δ 1.3, 4.0 ppm) | Quantitative tracking of reactant, intermediate, and product concentrations |
| ¹³C NMR | Carbonyl carbon (δ 190-200 ppm), Olefinic carbons | Detailed mechanistic and kinetic studies |
Electrochemical Methods for Redox Potential Determination and Reactivity Assessment
Electrochemical techniques can be employed to investigate the redox properties of "this compound", providing insights into its reactivity, particularly its susceptibility to reduction.
Cyclic Voltammetry (CV) is a primary technique for determining the reduction potential of the compound. By scanning the potential of a working electrode in a solution containing the dienone, the potential at which it is reduced can be measured. The electrochemical hydrogenation of enones has been studied, demonstrating that the C=C double bond can be selectively reduced. beilstein-journals.orgnih.gov The redox potential provides thermodynamic information about the ease of adding electrons to the molecule, which can be correlated with its chemical reactivity towards reducing agents. Studies on various quinones, which are also α,β-unsaturated carbonyl systems, have shown a clear relationship between their structure and redox potential. nih.gov
Controlled Potential Electrolysis (Coulometry) can be used in conjunction with CV to determine the number of electrons involved in the reduction process and to synthesize the reduced products on a preparative scale. This allows for the assessment of the chemoselectivity of the reduction – whether the carbonyl group or one of the carbon-carbon double bonds is preferentially reduced.
Table 4: Electrochemical Analysis of Conjugated Enones
| Technique | Measured Parameter | Derived Information |
| Cyclic Voltammetry | Reduction/Oxidation Peak Potentials | Thermodynamic ease of reduction/oxidation, reaction reversibility |
| Controlled Potential Electrolysis | Total Charge Passed, Product Analysis | Number of electrons in the redox process, chemoselectivity of the reaction |
Information regarding the environmental transformation and degradation pathways of this compound is not available in publicly accessible scientific literature.
Extensive searches for research data on the photodegradation, biodegradation, and environmental stability of the specific chemical compound "this compound" did not yield any specific studies or detailed findings.
Therefore, it is not possible to provide a scientifically accurate article on the following requested topics for this particular compound:
Environmental Transformation and Degradation Pathways of 2 Ethoxy 4 Methylhepta 1,4 Dien 3 One
Stability and Reactivity under Simulated Environmental Conditions
Without published research, any discussion of degradation pathways, photoproducts, or stability would be purely speculative and would not meet the requirement for scientifically accurate content based on detailed research findings.
Future Research Directions and Emerging Opportunities for 2 Ethoxy 4 Methylhepta 1,4 Dien 3 One
Exploration of Unconventional Reactivity and Novel Synthetic Transformations
While the general reactivity of dienones as Michael acceptors is well-documented, the specific substitution pattern of 2-Ethoxy-4-methylhepta-1,4-dien-3-one — featuring an ethoxy group at the 2-position and a methyl group at the 4-position — could give rise to unique and unconventional reactivity. acs.org Future research could focus on several key areas:
Dienone-Phenol Rearrangement: The dienone-phenol rearrangement is a classic transformation of cyclic dienones, often proceeding under acidic conditions. youtube.com Investigating whether an acyclic dienone like this compound can be induced to undergo a novel rearrangement or cyclization cascade would be a significant area of study. The electronic influence of the ethoxy and methyl groups could direct the reaction toward unexpected products. For instance, the migratory aptitude of the substituents in a potential carbocation intermediate would be a key determinant of the final product structure. youtube.com
Photochemical Reactivity: The conjugated diene system suggests that this molecule could exhibit interesting photochemical properties. Irradiation could lead to [2+2] cycloadditions, either intramolecularly to form bicyclic products or intermolecularly with other alkenes. capes.gov.br The presence of the methyl group could influence the photolytic pathways, potentially leading to ring-opening or other rearrangements, as has been observed in other methylated dienones. capes.gov.br
Asymmetric Catalysis: The prochiral nature of the dienone offers opportunities for developing novel asymmetric catalytic transformations. Enantioselective Michael additions of various nucleophiles, catalyzed by chiral organocatalysts or metal complexes, could provide access to a range of chiral building blocks for the synthesis of more complex molecules.
A proposed initial study could involve a systematic investigation of the compound's reactivity with a panel of nucleophiles and electrophiles under various conditions, as outlined in the hypothetical reaction screen below.
| Catalyst System | Nucleophile | Proposed Transformation | Potential Outcome |
| Chiral Amine | Malonate Ester | Asymmetric Michael Addition | Enantioenriched Adduct |
| Lewis Acid (e.g., TiCl4) | Furan | Diels-Alder Reaction | Cycloadduct |
| Protic Acid (e.g., H2SO4) | - | Rearrangement | Cyclized/Aromatized Product |
| Photosensitizer | - | [2+2] Cycloaddition | Bicyclic Ketone |
Application of Machine Learning and AI in the Design and Prediction of this compound Derivatives
The structural simplicity of this compound makes it an ideal scaffold for the application of machine learning (ML) and artificial intelligence (AI) in the design of new derivatives with tailored properties.
Future research in this area could involve:
Generative Models for Derivative Libraries: Utilizing generative adversarial networks (GANs) or other generative models, vast virtual libraries of derivatives could be created by systematically modifying the substituents on the heptadiene core. These models can be trained on existing chemical databases to learn the rules of chemical stability and synthetic feasibility.
Predictive Modeling of Properties: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, could be developed to predict various properties of the generated derivatives. This could include physicochemical properties (e.g., solubility, logP), as well as potential biological activities or material properties.
Reaction Outcome Prediction: AI models could be trained to predict the outcomes of various chemical reactions involving this dienone scaffold, which would aid in the design of efficient synthetic routes to novel derivatives.
| Step | AI/ML Tool | Objective |
| 1. Library Generation | Generative Adversarial Network (GAN) | Create a virtual library of novel dienone derivatives. |
| 2. Property Prediction | Random Forest Regressor | Predict key properties (e.g., solubility, potential bioactivity). |
| 3. Synthesis Planning | Retrosynthesis Prediction Model | Propose viable synthetic routes to high-potential candidates. |
| 4. Experimental Validation | Laboratory Synthesis and Testing | Synthesize and test the most promising AI-designed compounds. |
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The synthesis of this compound, likely achievable through a Claisen-Schmidt condensation of an appropriate aliphatic aldehyde and ketone, is well-suited for adaptation to flow chemistry platforms. vedantu.com This approach offers significant advantages over traditional batch synthesis, including improved safety, reproducibility, and scalability.
Future research in this domain would focus on:
Development of a Continuous Flow Synthesis Protocol: A key objective would be to develop a robust and efficient continuous flow process for the synthesis of the target molecule. This would involve optimizing reaction parameters such as temperature, pressure, residence time, and catalyst loading in a microreactor or packed-bed reactor.
Automated Synthesis of Derivatives: An automated synthesis platform, integrating flow chemistry with robotic liquid handlers and purification systems, could be developed for the rapid and systematic synthesis of a library of derivatives. This would enable high-throughput screening for desired properties.
Telescoped Reactions: The reactive nature of the dienone could be harnessed in telescoped flow reactions, where the crude product from the initial synthesis is immediately reacted with another reagent in a subsequent flow module to generate more complex products without intermediate isolation and purification steps.
A comparison of a potential batch versus flow synthesis approach is outlined below:
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Scalability | Limited by reactor size | Scalable by numbering-up or longer run times |
| Safety | Potential for thermal runaway | Enhanced heat and mass transfer, smaller reaction volumes |
| Reproducibility | Can be variable | Highly reproducible due to precise control of parameters |
| Automation | Difficult to fully automate | Readily integrated with automated systems |
Interdisciplinary Research Avenues Involving this compound in Chemical Biology or Materials Science
The unique electronic and structural features of this compound suggest its potential for application in interdisciplinary fields such as chemical biology and materials science.
Chemical Biology: Many dienone-containing compounds exhibit significant biological activity, often acting as Michael acceptors that can covalently modify biological nucleophiles such as cysteine residues in proteins. acs.orgnih.gov Future research could explore:
Anticancer Activity: Given that many dienones target the ubiquitin-proteasome system (UPS), a key regulator of cellular protein homeostasis that is often dysregulated in cancer, this compound and its derivatives could be screened for anticancer activity. acs.orgnih.gov
Development of Covalent Probes: The dienone could serve as a reactive handle for the development of chemical probes to study specific biological pathways. By attaching a reporter tag (e.g., a fluorophore or biotin), these probes could be used to identify and characterize protein targets.
Materials Science: The conjugated system of the dienone could be exploited in the development of novel functional materials. Potential research directions include:
Polymer Synthesis: The dienone could be used as a monomer in polymerization reactions to create novel polymers with interesting electronic or optical properties.
Organic Electronics: Derivatives with extended conjugation could be investigated for their potential as organic semiconductors or components in dye-sensitized solar cells.
Functional Dyes: The chromophoric nature of the dienone could be harnessed to develop new dyes for various applications, including as sensors or in imaging.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
